molecular formula C10H13NO B2646472 (1S,5S)-1-(Furan-2-yl)-2-azabicyclo[3.2.0]heptane CAS No. 2126143-68-6

(1S,5S)-1-(Furan-2-yl)-2-azabicyclo[3.2.0]heptane

Cat. No. B2646472
CAS RN: 2126143-68-6
M. Wt: 163.22
InChI Key: NWARMJFBEFUNJK-WPRPVWTQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It may also include information on the starting materials, reaction conditions, and the yield of the product .


Molecular Structure Analysis

This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy can be used .


Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. This can include reactions with other compounds, its behavior under different conditions (such as heat or pressure), and any catalysts that may affect its reactivity .


Physical And Chemical Properties Analysis

This involves measuring properties such as the compound’s melting point, boiling point, solubility, and stability. It may also include its spectral data (UV, IR, NMR, MS), which can provide information about its structure .

Scientific Research Applications

Synthesis of Antineoplastic Antibiotics

  • A study by Suzuki et al. (1991) demonstrated the use of a novel precursor similar in structure to "(1S,5S)-1-(Furan-2-yl)-2-azabicyclo[3.2.0]heptane" for the Diels-Alder reaction with quinones, resulting in quinone-annelated 2, 3-bis(methylene)-7-oxabicyclo[2.2.1]-heptane derivatives. These compounds serve as promising building blocks for synthesizing antineoplastic antibiotics, highlighting their potential in drug development (Suzuki, Kubomura, & Takayama, 1991).

Nucleoside Analog Synthesis

  • Kvaernø, Wightman, and Wengel (2001) synthesized a novel bicyclic nucleoside structure that confirmed its expected S-type furanose conformation. This work illustrates the utility of bicyclic structures in the synthesis of nucleoside analogs, potentially useful in therapeutic applications, especially in antiviral and anticancer drugs (Kvaernø, Wightman, & Wengel, 2001).

Conformational Analysis and Synthetic Applications

  • Research by Alibés et al. (2006) on the synthesis of 3-oxabicyclo[3.2.0]heptane nucleoside analogs reveals the importance of conformational analysis in designing nucleoside analogs as potential anti-HIV agents. Their findings underscore the synthetic versatility of bicyclic structures for medicinal chemistry applications (Alibés, Alvarez-Larena, de March, Figueredo, Font, Parella, & Rustullet, 2006).

Synthesis and Evaluation of Tumor Growth Inhibitors

  • McCluskey et al. (2003) explored the synthesis of cantharidin analogues using a Diels-Alder addition of furans to maelic anhydride, resulting in compounds that inhibit protein phosphatases 1 and 2A, with implications for cancer treatment. This research highlights the potential of bicyclic compounds in developing new anticancer agents (McCluskey, Ackland, Bowyer, Baldwin, Garner, Walkom, & Sakoff, 2003).

Mechanism of Action

If the compound is a drug or has some biological activity, the mechanism of action would describe how it interacts with biological systems. This could include the specific proteins it binds to, the biochemical pathways it affects, and its overall effect on the organism .

Safety and Hazards

This section would detail any known hazards associated with the compound, such as toxicity, flammability, or reactivity. It would also include appropriate safety precautions for handling and disposing of the compound .

Future Directions

This would involve discussing potential future research directions. For example, if the compound has medicinal properties, future research could involve testing it against various diseases, optimizing its synthesis, or investigating its mechanism of action in more detail .

properties

IUPAC Name

(1S,5S)-1-(furan-2-yl)-2-azabicyclo[3.2.0]heptane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-2-9(12-7-1)10-5-3-8(10)4-6-11-10/h1-2,7-8,11H,3-6H2/t8-,10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWARMJFBEFUNJK-WPRPVWTQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1CCN2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@]2([C@@H]1CCN2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S,5S)-1-(Furan-2-yl)-2-azabicyclo[3.2.0]heptane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.